An In-depth Technical Guide to 2-Chlorobenzoxazole: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Chlorobenzoxazole: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzoxazole is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural framework, characterized by a fused benzene (B151609) and oxazole (B20620) ring with a reactive chlorine atom at the 2-position, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-Chlorobenzoxazole. Furthermore, it delves into its applications in drug development, highlighting the pharmacological potential of its derivatives, and includes detailed experimental protocols and visual workflows to support further research and application.
Chemical Properties and Structure
2-Chlorobenzoxazole is a clear to light yellow liquid at room temperature.[1][2] It is characterized by its moderate solubility in organic solvents and immiscibility with water.[1][3]
Physicochemical Properties
The key physicochemical properties of 2-Chlorobenzoxazole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO | [4] |
| Molecular Weight | 153.57 g/mol | [4][5] |
| Appearance | Clear to light yellow liquid | [2] |
| Melting Point | 7 °C | [1][6] |
| Boiling Point | 201-202 °C | [1][6] |
| Density | 1.345 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.566 | [1] |
| Flash Point | 85 °C (closed cup) | |
| Solubility | Not miscible in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [1][3] |
Structural Information
The structural identifiers for 2-Chlorobenzoxazole are essential for database searches and chemical modeling.
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-chloro-1,3-benzoxazole | [4] |
| CAS Number | 615-18-9 | [7][4] |
| SMILES String | Clc1nc2ccccc2o1 | |
| InChI | 1S/C7H4ClNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | [4][5] |
| InChIKey | BBVQDWDBTWSGHQ-UHFFFAOYSA-N | [4][5] |
Synthesis of 2-Chlorobenzoxazole
2-Chlorobenzoxazole can be synthesized through several routes. The most common methods involve the chlorination of a benzoxazole (B165842) precursor. Below are detailed protocols for two established methods.
Synthesis from 2-Mercaptobenzoxazole (B50546)
This method utilizes thionyl chloride as the chlorinating agent.
Experimental Protocol:
-
Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (SOCl₂, 50 mL).[8]
-
Add a few drops of dimethylformamide (DMF) to the suspension to act as a catalyst.[8]
-
Heat the reaction mixture to reflux and maintain for 5 hours.[8]
-
After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.[8]
-
Purify the crude product using silica (B1680970) gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (B1210297) (10:1 v/v) to yield 2-Chlorobenzoxazole as a colorless oil.[8]
Synthesis from Benzoxazolin-2-one
This process involves the use of phosphorus pentachloride as the chlorinating agent.
Experimental Protocol:
-
Suspend dry benzoxazolin-2-one (1 mole) in o-dichlorobenzene (600 mL) at room temperature.[9]
-
Add sulfuryl chloride (1.05 mole) dropwise over 1 hour. The temperature will rise to approximately 40 °C.[9]
-
Stir the mixture for an additional 10 hours at 40 °C, then heat to 90 °C over 3 hours and continue stirring for another hour to obtain the crude mixture.[9]
-
In a separate reaction vessel, heat phosphorus pentachloride (5 moles) with o-dichlorobenzene (400 mL) to 150-160 °C.[9]
-
Meter the crude mixture from step 3 into the heated phosphorus pentachloride solution.
-
Work up the reaction mixture to isolate 2-Chlorobenzoxazole.[9]
Reactivity and Applications in Drug Development
The chlorine atom at the 2-position of 2-Chlorobenzoxazole is highly reactive, making it an excellent electrophile for nucleophilic substitution reactions.[2] This reactivity is the cornerstone of its utility as a synthetic intermediate.[3][10]
Key Reactions and Synthetic Utility
2-Chlorobenzoxazole is a precursor for a wide range of 2-substituted benzoxazoles, which are synthesized through reactions with various nucleophiles such as amines, thiols, and alcohols.[2][11] Metal-catalyzed cross-coupling reactions, like the Suzuki coupling, can also be employed to introduce aryl or other organic moieties at the 2-position.[2]
Biological Activities of Derivatives
The benzoxazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-Chlorobenzoxazole have demonstrated a broad spectrum of biological activities.[12][13]
-
Anticancer Activity: Chlorobenzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[11][12] A notable mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is crucial for tumor growth and metastasis.[14][15] Compounds bearing a 5-chlorobenzoxazole (B107618) moiety have shown potent activity against breast and colon cancer cell lines.[15]
-
Antimicrobial Activity: These compounds have also exhibited promising activity against a range of pathogenic bacteria and fungi.[12][13]
-
Anti-inflammatory Activity: Some derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity assessment of 2-Chlorobenzoxazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.[17]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[18]
Standard Protocol for Spectroscopic Analysis:
-
Sample Preparation: Dissolve a small amount of purified 2-Chlorobenzoxazole in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, a thin film on a salt plate or a KBr pellet can be used. For MS, the sample is introduced into the instrument, often after dissolution in a volatile solvent.
-
Data Acquisition: Acquire the spectra using standard parameters on an NMR spectrometer, an FTIR spectrometer, and a mass spectrometer.
-
Data Analysis: Interpret the resulting spectra to confirm the structure and purity of the compound, comparing the data with reference spectra and theoretical values.[19]
Safety and Handling
2-Chlorobenzoxazole is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][20] It is a combustible liquid and can form explosive mixtures with air.[21][22]
-
Handling Precautions: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][22] Keep away from heat, sparks, and open flames.[21] Store in a tightly closed container in a cool, dry place.[21][22]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[6] If inhaled, move to fresh air. If swallowed, seek medical attention.[6]
Conclusion
2-Chlorobenzoxazole is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical properties, versatile reactivity, and the potent biological activities of its derivatives make it a valuable tool for developing novel therapeutic agents and functional materials. This guide provides the foundational technical information required for researchers to safely handle, synthesize, and utilize 2-Chlorobenzoxazole in their work.
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